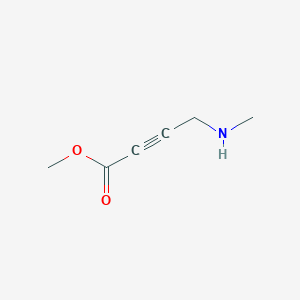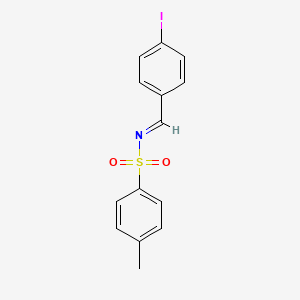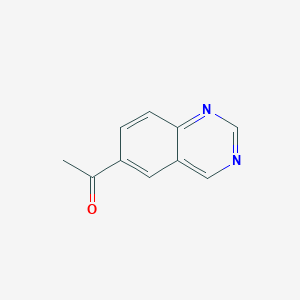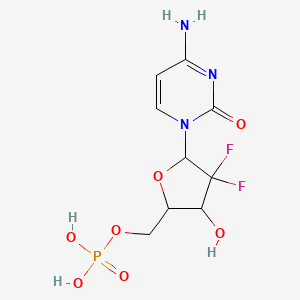
Gemcitibine monophosphate formate salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gemcitabine monophosphate is a phosphorylated derivative of gemcitabine, a nucleoside analog used primarily as a chemotherapeutic agent. Gemcitabine itself is a cytidine analog with two fluorine atoms replacing the hydroxyl groups on the ribose moiety. This compound is known for its efficacy in treating various types of cancer, including pancreatic, non-small cell lung, breast, and ovarian cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of gemcitabine monophosphate involves the phosphorylation of gemcitabine. This process is typically catalyzed by the enzyme deoxycytidine kinase. The reaction conditions often include the presence of ATP and magnesium ions, which facilitate the transfer of the phosphate group to the gemcitabine molecule .
Industrial Production Methods: Industrial production of gemcitabine monophosphate follows a similar enzymatic phosphorylation process but on a larger scale. The process involves the use of bioreactors where gemcitabine and the necessary enzymes are combined under controlled conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Gemcitabine monophosphate undergoes several types of chemical reactions, including:
Phosphorylation: The initial formation of gemcitabine monophosphate from gemcitabine.
Further Phosphorylation: Conversion to gemcitabine diphosphate and triphosphate.
Deamination: Conversion to inactive metabolites by cytidine deaminase.
Common Reagents and Conditions:
Phosphorylation: ATP, magnesium ions, and deoxycytidine kinase.
Deamination: Cytidine deaminase enzyme.
Major Products Formed:
- Gemcitabine Diphosphate (dFdCDP)
- Gemcitabine Triphosphate (dFdCTP)
- 2’,2’-Difluorodeoxyuridine (dFdU) .
Aplicaciones Científicas De Investigación
Gemcitabine monophosphate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
- Chemistry: Used as a model compound to study nucleoside analogs and their interactions.
- Biology: Investigated for its role in cellular processes and its effects on DNA synthesis.
- Medicine: Extensively used in cancer research to develop new therapeutic strategies and understand resistance mechanisms.
- Industry: Employed in the development of targeted drug delivery systems and nanotherapeutics .
Mecanismo De Acción
Gemcitabine monophosphate exerts its effects primarily through its conversion to gemcitabine triphosphate, which gets incorporated into DNA. This incorporation leads to the termination of DNA elongation, thereby inhibiting DNA synthesis and inducing apoptosis in cancer cells. The compound targets ribonucleotide reductase and DNA polymerase, crucial enzymes in DNA replication .
Comparación Con Compuestos Similares
Gemcitabine monophosphate is often compared with other nucleoside analogs such as cytarabine and fludarabine. While all these compounds share a similar mechanism of action, gemcitabine monophosphate is unique due to its fluorine substitutions, which enhance its stability and efficacy. Other similar compounds include:
- Cytarabine
- Fludarabine
- Cladribine
- Decitabine .
Gemcitabine monophosphate stands out due to its broader spectrum of antitumor activity and its ability to overcome certain resistance mechanisms that limit the efficacy of other nucleoside analogs .
Propiedades
IUPAC Name |
[5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N3O7P/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTREFQOVSMROS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N3O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B15328773.png)

![3-Chloro-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B15328784.png)
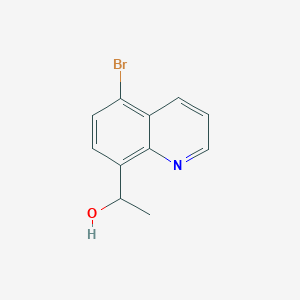
![3-(1H-indol-3-yl)-2-{[(3-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B15328793.png)
